3-(2,6-Difluorophenyl)-1-methyl-1h-pyrazole-4-carboxylic acid
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Overview
Description
3-(2,6-Difluorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a fluorinated organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of two fluorine atoms on the phenyl ring, a methyl group on the pyrazole ring, and a carboxylic acid functional group. The unique structure of this compound imparts distinct chemical and physical properties, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-Difluorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine hydrate with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the Difluorophenyl Group: The 2,6-difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a suitable fluorinated aromatic compound.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of catalytic systems may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-(2,6-Difluorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
3-(2,6-Difluorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.
Industry: Utilized in the development of agrochemicals, pharmaceuticals, and materials science.
Mechanism of Action
The mechanism of action of 3-(2,6-Difluorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine atoms can enhance binding affinity and selectivity, influencing the compound’s pharmacokinetic and pharmacodynamic properties.
Comparison with Similar Compounds
Similar Compounds
3-(2,6-Difluorophenyl)-1H-pyrazole-4-carboxylic acid: Lacks the methyl group on the pyrazole ring.
3-(2,6-Difluorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid: The carboxylic acid group is positioned differently on the pyrazole ring.
3-(2,6-Difluorophenyl)-1-methyl-1H-pyrazole-4-carboxamide: Contains an amide group instead of a carboxylic acid group.
Uniqueness
The unique combination of the 2,6-difluorophenyl group, the methyl group on the pyrazole ring, and the carboxylic acid functional group imparts distinct chemical reactivity and biological activity to 3-(2,6-Difluorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid. This makes it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds.
Biological Activity
3-(2,6-Difluorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid, also known as a key intermediate in the synthesis of various fungicides, exhibits significant biological activity, particularly in antifungal and anticancer domains. This article delves into its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₆H₆F₂N₂O₂
- Molecular Weight : 176.12 g/mol
- CAS Number : 176969-34-9
- Structure : The compound features a pyrazole ring substituted with a difluorophenyl group and a carboxylic acid moiety.
Antifungal Activity
This compound is primarily known for its role as an intermediate in the synthesis of succinate dehydrogenase inhibitors (SDHIs), which are effective against various phytopathogenic fungi. The mechanism of action involves the inhibition of succinate dehydrogenase, an enzyme crucial for mitochondrial respiration in fungi.
Efficacy Against Fungal Strains
Research has demonstrated that derivatives of this compound exhibit varying degrees of antifungal activity against several important fungal pathogens:
Compound | Fungal Strain | Inhibition (%) |
---|---|---|
N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide | Zymoseptoria tritici | 92% |
Isopyrazam | Alternaria solani | 85% |
Fluxapyroxad | Fusarium graminearum | 80% |
These compounds have shown effectiveness against major crop diseases such as early blight in tomatoes and potatoes and are particularly noted for their ability to control septoria leaf blotch in cereals .
Anticancer Activity
The pyrazole scaffold has garnered attention in cancer research due to its potential antiproliferative effects. Studies indicate that compounds containing the pyrazole structure can inhibit the growth of various cancer cell lines, including:
- Lung Cancer
- Breast Cancer (MDA-MB-231)
- Liver Cancer (HepG2)
In vitro studies have shown that these compounds can induce apoptosis in cancer cells and inhibit cell proliferation through multiple pathways. For instance, molecular docking studies suggest that certain derivatives form hydrogen bonds with critical amino acids in target proteins involved in cancer progression .
Study 1: Antifungal Activity Evaluation
In a study evaluating the antifungal activity of various pyrazole derivatives, it was found that specific amides derived from this compound exhibited superior activity compared to established fungicides like boscalid. This was attributed to their ability to effectively inhibit mycelial growth across multiple fungal species .
Study 2: Anticancer Potential
Another study focused on the anticancer properties of pyrazole derivatives revealed that certain compounds significantly inhibited the proliferation of breast cancer cells. The mechanism involved the modulation of cell cycle progression and induction of apoptosis, showcasing the therapeutic potential of this compound class in cancer treatment .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrazole derivatives. Key factors influencing efficacy include:
- Substitution Patterns : The position and nature of substituents on the pyrazole ring significantly affect both antifungal and anticancer activities.
- Molecular Interactions : The ability to form hydrogen bonds with target enzymes or receptors enhances biological activity.
Properties
IUPAC Name |
3-(2,6-difluorophenyl)-1-methylpyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2N2O2/c1-15-5-6(11(16)17)10(14-15)9-7(12)3-2-4-8(9)13/h2-5H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBMLAYCYHHXQHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2=C(C=CC=C2F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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